molecular formula C7H5BrN4S B2812589 N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine CAS No. 1903963-79-0

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine

Cat. No.: B2812589
CAS No.: 1903963-79-0
M. Wt: 257.11
InChI Key: YSYYSORRVPVOTC-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound that contains a thiatriazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 2-bromoaniline with thiourea in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate guanidine derivative, which then undergoes cyclization to form the thiatriazole ring . The reaction conditions generally include room temperature and the use of a suitable solvent such as ethanol or water.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different thiatriazole derivatives .

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)-1,2,3,4-thiadiazol-5-amine
  • N-(2-Bromophenyl)-1,2,3,4-oxadiazol-5-amine
  • N-(2-Bromophenyl)-1,2,3,4-triazol-5-amine

Uniqueness

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is unique due to the presence of the thiatriazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-bromophenyl)thiatriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4S/c8-5-3-1-2-4-6(5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYYSORRVPVOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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